molecular formula C8H13Cl2N3O B1520285 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride CAS No. 21051-07-0

3-amino-N-(pyridin-3-yl)propanamide dihydrochloride

Cat. No.: B1520285
CAS No.: 21051-07-0
M. Wt: 238.11 g/mol
InChI Key: XVJLSSKZHKUJQH-UHFFFAOYSA-N
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Description

3-Amino-N-(pyridin-3-yl)propanamide dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a pyridine ring attached to an amino group and a propanamide group, with two hydrochloride ions to balance the charge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride typically involves the reaction of 3-aminopyridine with propanoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-(pyridin-3-yl)propanamide dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Electrophiles like bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: 3-Nitro-N-(pyridin-3-yl)propanamide dihydrochloride.

  • Reduction: 3-Amino-N-(pyridin-3-yl)propanamide.

  • Substitution: Brominated derivatives of the pyridine ring.

Scientific Research Applications

3-Amino-N-(pyridin-3-yl)propanamide dihydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential as a therapeutic agent due to its biological activity.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can interact with enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Aminopyridine: Similar structure but lacks the propanamide group.

  • N-(Pyridin-3-yl)propanamide: Similar structure but lacks the amino group.

  • 3-Amino-N-(pyridin-2-yl)propanamide: Similar structure but with a different position of the amino group on the pyridine ring.

Uniqueness: 3-Amino-N-(pyridin-3-yl)propanamide dihydrochloride is unique due to its combination of the amino group and the propanamide group on the pyridine ring, which provides it with distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

3-amino-N-pyridin-3-ylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.2ClH/c9-4-3-8(12)11-7-2-1-5-10-6-7;;/h1-2,5-6H,3-4,9H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJLSSKZHKUJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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